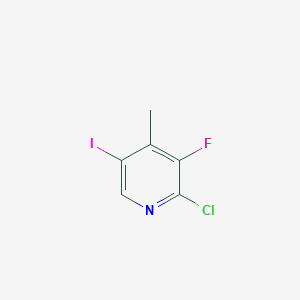
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid, also known as E-EMPA, is a compound of phenylacrylic acid with an ethoxy and methoxy group attached to the phenyl ring. It has found a range of applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthetic Approaches : Research on related compounds often involves exploring novel synthetic routes. For instance, the synthesis of 3-(4-methoxyphenylazo)acrylic acid through a novel reaction mechanism suggests innovative pathways to derive structurally similar compounds (Liu et al., 2009). Similarly, the separation and crystallographic analysis of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid provide insight into the stereochemistry of such compounds (Chenna et al., 2008).
Structural Characterization : The crystal structures of related compounds are determined using techniques like X-ray diffraction, revealing details about molecular geometry and isomerism. This structural information is crucial for understanding the chemical behavior and potential applications of these compounds.
Potential Applications
Material Science : Acrylic acid derivatives have been explored for their use in adhesive polymers, indicating potential applications in creating hydrolytically stable materials with specific adhesive properties (Moszner et al., 2001). This research suggests the possibility of using "(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid" and its derivatives in developing new adhesive materials with enhanced performance.
Pharmaceutical and Biological Research : Compounds structurally related to "(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid" have been studied for their biological activities, such as antioxidant, antibacterial, and anticancer properties. For example, ether and ester derivatives of trans-ferulic acid, which share a similar phenylpropenoic acid backbone, have shown significant biological activities, suggesting potential pharmaceutical applications (Obregón-Mendoza et al., 2018).
Polymeric Materials : The research on modifying poly(vinyl alcohol)/acrylic acid hydrogels with amine compounds highlights the versatility of acrylic acid derivatives in creating functionalized polymers with potential medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Electron Donor Properties : The study of diferulate, a compound related to ferulic acid derivatives, as an efficient electron donor showcases the potential of these compounds in developing new bioactive substances with high electron-donor properties, which could be useful in various technological applications (Vacek et al., 2020).
Propiedades
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXXNVTJTYKRH-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid | |
CAS RN |
58168-81-3 |
Source


|
| Record name | 4-ETHOXY-3-METHOXYCINNAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




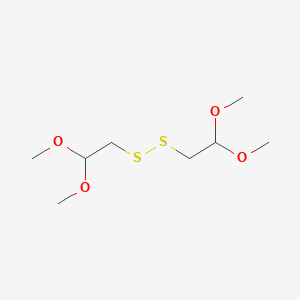

![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)
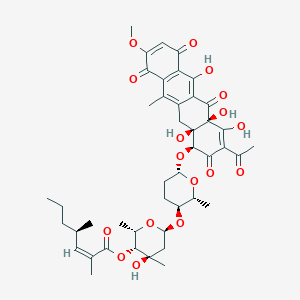

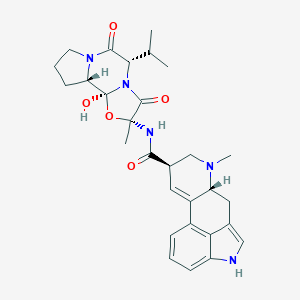
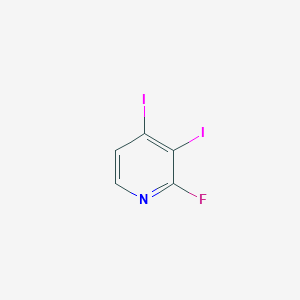
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
